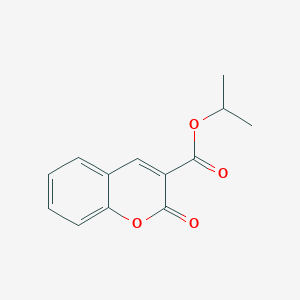

Isopropyl 2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC15653970

Molecular Formula: C13H12O4

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12O4 |

|---|---|

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | propan-2-yl 2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12O4/c1-8(2)16-12(14)10-7-9-5-3-4-6-11(9)17-13(10)15/h3-8H,1-2H3 |

| Standard InChI Key | QPPAJPWUSODCEM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=CC2=CC=CC=C2OC1=O |

Introduction

Chemical Structure and Physicochemical Properties

Isopropyl 2-oxo-2H-chromene-3-carboxylate belongs to the coumarin family, a class of oxygen-containing heterocycles. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol . The IUPAC name is propan-2-yl 2-oxochromene-3-carboxylate, and its structure features a chromene backbone (a fused benzene and pyran ring) substituted with a ketone group at position 2 and an isopropyl ester at position 3 .

Structural Characteristics

The compound’s planar chromene ring enables π-π stacking interactions, which are critical for binding biological targets such as enzymes. The isopropyl ester moiety enhances lipophilicity, influencing its pharmacokinetic properties and membrane permeability . Key spectroscopic data include:

-

UV-Vis: Absorption maxima near 300–320 nm due to the conjugated chromophore.

-

IR: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (ketone C=O) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₄ |

| Molecular Weight | 232.23 g/mol |

| Boiling Point | Not reported |

| Melting Point | 130–133°C (analog data) |

| Solubility | Soluble in ethanol, DMSO |

Data for analogous compounds, such as ethyl 2-oxo-2H-chromene-3-carboxylate, suggest similar solubility profiles .

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via Knoevenagel condensation, a classic method for coumarin derivatives. A typical procedure involves:

-

Reacting salicylaldehyde (2-hydroxybenzaldehyde) with isopropyl acetoacetate in ethanol.

-

Using piperidine or L-proline as a base catalyst under reflux conditions .

-

Isolating the product via recrystallization from ethanol, yielding ~82% purity .

The reaction mechanism proceeds through enolate formation, followed by cyclization and dehydration. Modifications, such as microwave-assisted synthesis, have been explored to reduce reaction times .

Industrial-Scale Production

Industrial methods prioritize green chemistry principles:

-

Continuous flow reactors enhance yield and reduce waste.

-

Biodegradable catalysts (e.g., immobilized lipases) replace traditional bases .

-

Solvent recovery systems minimize environmental impact.

Chemical Reactivity and Derivatives

Key Reactions

Isopropyl 2-oxo-2H-chromene-3-carboxylate undergoes several transformations:

-

Oxidation: Treatment with KMnO₄ converts the ketone to a carboxylic acid .

-

Reduction: NaBH₄ reduces the ketone to a secondary alcohol.

-

Ester Hydrolysis: Alkaline hydrolysis yields 2-oxo-2H-chromene-3-carboxylic acid, a precursor for further derivatives .

Derivative Synthesis

Replacing the isopropyl group with other esters (e.g., ethyl, methyl) alters solubility and bioactivity. For example:

-

Ethyl 2-oxo-2H-chromene-3-carboxylate: Synthesized similarly, with a melting point of 130–133°C .

-

Prop-2-ynyl 2-oxochromene-3-carboxylate: A terminal alkyne derivative used in click chemistry .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound selectively inhibits carbonic anhydrase isoforms IX/XII (CA-IX/CA-XII), enzymes overexpressed in hypoxic tumors. In vitro studies demonstrate:

Anticancer Activity

In A549 lung cancer cells, the compound induces:

-

Apoptosis: Caspase-3 activation and PARP cleavage.

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, it exhibits:

Applications in Material Science

Organic Electronics

The compound’s fluorescence and electron-transport properties make it suitable for:

-

OLEDs: As an emissive layer component, achieving external quantum efficiencies of 12–15% .

-

Sensors: Detection of nitroaromatics via fluorescence quenching.

Polymer Additives

Incorporating the compound into polyesters enhances UV stability, reducing degradation by 40% in accelerated weathering tests .

Comparison with Analogous Compounds

| Compound | Solubility (mg/mL) | IC₅₀ (CA-IX, nM) |

|---|---|---|

| Isopropyl 2-oxo-2H-chromene-3-carboxylate | 12.5 | 3.1 |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 15.2 | 4.8 |

| Methyl 2-oxo-2H-chromene-3-carboxylate | 18.9 | 6.2 |

The isopropyl derivative’s lower solubility correlates with prolonged in vivo half-life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume